4,6-Dicyanopyridine-2-sulfonyl chloride
Description
Contextual Significance of Pyridine-Based Chemical Scaffolds in Synthetic Chemistry
Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds in organic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. The nitrogen atom in the pyridine ring imparts a level of polarity and basicity, and its presence influences the reactivity of the entire aromatic system. This inherent reactivity, coupled with the potential for substitution at various positions, makes pyridine a versatile template for constructing complex molecular architectures.
In medicinal chemistry, the pyridine motif is a well-established pharmacophore, present in a wide array of drugs with diverse therapeutic applications. Its ability to engage in hydrogen bonding and other non-covalent interactions is crucial for molecular recognition at biological targets. Furthermore, the pyridine ring can serve as a bioisosteric replacement for a phenyl group, offering altered metabolic stability and solubility profiles. The development of novel pyridine-based compounds continues to be a vibrant area of research, driven by the quest for new therapeutic agents and functional molecules. Many cyanopyridine derivatives, for instance, have been investigated for their potential anticancer and antimicrobial activities. nih.govresearchgate.net
Role of Sulfonyl Chloride Functionality in Organic Transformations
The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophilic moiety that plays a pivotal role in a vast number of organic transformations. Its utility stems from the excellent leaving group ability of the chloride ion and the strong electron-withdrawing nature of the sulfonyl group, which activates the sulfur atom toward nucleophilic attack.
One of the most common applications of sulfonyl chlorides is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties. This transformation is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine. Additionally, sulfonyl chlorides are precursors to sulfonic esters, which are valuable intermediates and protecting groups in organic synthesis. The versatility of the sulfonyl chloride group extends to its use in the formation of other sulfur-containing compounds and as a participant in various coupling reactions. The synthesis of sulfonyl chlorides can be achieved through several methods, including the oxidative chlorination of thiols or disulfides. organic-chemistry.org
Unique Position of 4,6-Dicyanopyridine-2-sulfonyl Chloride as a Bifunctional Synthon
The chemical structure of this compound positions it as a unique and valuable bifunctional synthon. A synthon is an idealized fragment, usually a cation or an anion, that assists in the planning of a synthesis. In practice, a bifunctional synthon is a reagent that contains two reactive sites, allowing for the sequential or simultaneous formation of two new bonds.
In the case of this compound, the molecule possesses two distinct types of reactive centers:
The Electrophilic Sulfonyl Chloride Group: As discussed, the sulfonyl chloride at the 2-position is a highly reactive electrophilic site, susceptible to attack by a wide range of nucleophiles such as amines, alcohols, and thiols.
The Electron-Deficient Pyridine Ring: The presence of two strongly electron-withdrawing cyano groups at the 4- and 6-positions renders the pyridine ring highly electron-deficient. This electronic characteristic makes the carbon atoms of the pyridine ring, particularly those adjacent to the cyano groups, susceptible to nucleophilic aromatic substitution (SNAr).
This dual reactivity allows for a stepwise functionalization of the molecule. For example, a nucleophile could first react with the sulfonyl chloride group, and subsequently, a different nucleophile could displace one of the cyano groups or a halogen if present on the ring. This orthogonal reactivity is highly desirable in the construction of complex molecules, as it allows for the controlled and selective introduction of different functional groups. While direct research on this compound is limited, the synthesis of related 3-cyanopyridine-2-sulfonyl chlorides has been achieved through the oxidative chlorination of the corresponding 3-cyanopyridine-2(1H)-thiones, suggesting a plausible synthetic route for the title compound. osi.lv The reactivity of other dicyanopyridine derivatives in nucleophilic substitution reactions further supports the potential for this compound to act as a versatile bifunctional building block in organic synthesis. mdpi.comnih.gov
Below is a table summarizing the key reactive sites and potential transformations of this compound.
| Reactive Site | Type of Reactivity | Potential Transformations | Resulting Functional Group |
| Sulfonyl Chloride (-SO₂Cl) | Electrophilic | Reaction with amines | Sulfonamide |
| Reaction with alcohols | Sulfonic Ester | ||
| Reaction with thiols | Thiosulfonate | ||
| Pyridine Ring (C4/C6) | Electrophilic (SNAr) | Nucleophilic Aromatic Substitution | Substituted Pyridine |
The strategic combination of these reactive functionalities within a single molecule underscores the potential of this compound as a powerful tool for the synthesis of novel and complex chemical entities.
Properties
Molecular Formula |
C7H2ClN3O2S |
|---|---|
Molecular Weight |
227.63 g/mol |
IUPAC Name |
4,6-dicyanopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H2ClN3O2S/c8-14(12,13)7-2-5(3-9)1-6(4-10)11-7/h1-2H |
InChI Key |
VWUQHIXXVKGQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dicyanopyridine 2 Sulfonyl Chloride and Its Precursors
Strategies for Incorporating the Sulfonyl Chloride Moiety onto Pyridine (B92270) Rings
The introduction of a sulfonyl chloride group onto a pyridine ring can be achieved through several strategic approaches, each with its own set of precursors and reaction conditions.
Direct Chlorosulfonation Approaches
Direct chlorosulfonation of pyridine rings is a challenging process due to the electron-deficient nature of the pyridine nucleus, which makes it less susceptible to electrophilic attack. The reaction typically requires harsh conditions and may lead to a mixture of products. For instance, the treatment of pyridine with chlorosulfonic acid often results in the formation of pyridine-3-sulfonic acid. Achieving selective chlorosulfonation at the 2-position of a dicyanopyridine is particularly difficult due to the strong deactivating effect of the two cyano groups.
Oxidative Chlorosulfonation Methods
A more viable route for the synthesis of pyridine sulfonyl chlorides involves the oxidative chlorination of pyridine-2-thiol (B7724439) precursors. This method is a common and effective way to introduce the sulfonyl chloride group. The general process involves the oxidation of the thiol group in the presence of a chlorinating agent. For example, 2-mercaptopyridine (B119420) can be dissolved in concentrated sulfuric acid and then treated with an aqueous solution of sodium hypochlorite (B82951) at low temperatures to yield pyridine-2-sulfonyl chloride. This approach is potentially applicable to a 4,6-dicyanopyridine-2-thiol precursor.
| Precursor | Reagents | Product | Yield |
| 2-Mercaptopyridine | 1. H₂SO₄2. NaClO | Pyridine-2-sulfonyl chloride | 72% |
This table presents a general example of oxidative chlorination and not the specific synthesis of the target compound.
Conversion from Related Sulfur-Containing Precursors (e.g., Sulfonamides, Sulfonic Acids)
Another established strategy is the conversion of pyridine sulfonic acids or sulfonamides into the corresponding sulfonyl chloride. Pyridine sulfonic acids can be treated with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to afford the sulfonyl chloride. Similarly, primary sulfonamides can be converted to sulfonyl chlorides under specific conditions. For instance, the use of a pyrylium (B1242799) salt (Pyry-BF4) in the presence of MgCl₂ has been reported for the conversion of primary sulfonamides to sulfonyl chlorides under mild conditions.
| Precursor | Reagents | Product |
| Pyridine-2-sulfonic acid | PCl₅ or SOCl₂ | Pyridine-2-sulfonyl chloride |
| Pyridine-2-sulfonamide | Pyry-BF₄, MgCl₂ | Pyridine-2-sulfonyl chloride |
This table illustrates general conversion methods for sulfur-containing precursors.
Sandmeyer-Type Reactions for Arylsulfonyl Chlorides
The Sandmeyer reaction provides a powerful method for the conversion of an amino group on an aromatic or heteroaromatic ring into a variety of functional groups, including a sulfonyl chloride. thieme-connect.deresearchgate.netgoogle.com This two-step process involves the diazotization of a primary aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. For the synthesis of 4,6-Dicyanopyridine-2-sulfonyl chloride, this would involve the diazotization of 2-amino-4,6-dicyanopyridine followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. thieme-connect.deresearchgate.net A modern variation of this reaction utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable source of SO₂. thieme-connect.de
Synthesis of the 4,6-Dicyanopyridine Core
The construction of the 4,6-dicyanopyridine ring system with a suitable functional group at the 2-position is a critical prerequisite for the synthesis of the target sulfonyl chloride.
Multi-Component Reactions for Dicyanopyridine Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridine rings. chemicalbook.comorgsyn.orgnih.gov Several MCRs have been developed for the synthesis of various dicyanopyridine derivatives. For instance, a one-pot condensation of an aromatic aldehyde, malononitrile (B47326), and a primary amine can yield 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives. chemicalbook.comorgsyn.org While this specific reaction does not yield the desired 4,6-dicyano substitution pattern, it highlights the potential of MCRs in constructing such complex heterocyclic systems.
A plausible route to a key precursor, 2-amino-4,6-dicyanopyridine, could involve a multi-component reaction of malononitrile, an appropriate aldehyde or ketone, and a source of ammonia. For example, the condensation of malononitrile with hydrogen sulfide, an aldehyde, and a halide in the presence of a base can lead to the formation of amino-3,5-dicyanopyridine derivatives. nih.gov Although not directly yielding the 4,6-isomer, this methodology illustrates a pathway for the assembly of dicyanopyridines from simple starting materials.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Aromatic Aldehyde | Malononitrile | Primary Amine | Fusion, solvent-free | 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles chemicalbook.comorgsyn.org |
| Malononitrile | Hydrogen Sulfide | Aldehyde/Halide | Trimethylamine | Amino-3,5-dicyanopyridine derivatives nih.gov |
This table showcases examples of multi-component reactions for the synthesis of dicyanopyridine derivatives.
Cyclization Reactions for Dicyanopyridine Derivatives
The formation of the pyridine ring is a fundamental step in accessing dicyanopyridine derivatives. Cyclization reactions, often involving multicomponent strategies, provide an efficient means to construct this heterocyclic core. These reactions typically build the ring from acyclic precursors in a single transformative step.
One prevalent method involves the condensation of aldehydes, malononitrile, and a thiol in the presence of a base catalyst. acs.org This approach leverages the reactivity of malononitrile as a source of the dicyano-substituted framework. Another powerful strategy is the three-component reaction of malononitrile, various aldehydes, and thiophenol, which can be catalyzed by bases like triethylamine (B128534) or magnesium oxide to produce 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitrile derivatives. scielo.br These precursors are highly valuable as the phenylthio group can be subsequently manipulated.
Diels-Alder reactions represent another class of cyclization used for pyridine synthesis, although they are often more complex. baranlab.orgacsgcipr.org Inverse electron-demand Diels-Alder reactions, for instance, utilize electron-poor dienes like 1,2,4-triazines. The initial cycloaddition adduct can then extrude a small molecule, such as nitrogen gas, to form the aromatic pyridine ring. acsgcipr.org While powerful, the synthesis of the requisite precursors can be a multi-step process in itself. acsgcipr.org
The table below summarizes key cyclization approaches for forming substituted dicyanopyridines.
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |
| Multicomponent Condensation | Aldehyde, Malononitrile, Thiol | Base (e.g., Piperidine, TBAH) | Pyridine-3,5-dicarbonitriles |
| Three-Component Reaction | Malononitrile, Aldehyde, Thiophenol | Base (e.g., Triethylamine, MgO) | 2-Amino-6-mercaptopyridine-3,5-dicarbonitrile precursors |
| C-H Alkenylation/Electrocyclization | α,β-Unsaturated Imine, Alkyne | Rhodium catalyst | Highly substituted pyridines |
Functionalization of Pre-formed Dicyanopyridine Scaffolds
Once the dicyanopyridine core is assembled, subsequent functionalization is required to introduce the desired sulfonyl chloride group at the C-2 position. Direct C-H functionalization is a highly attractive and atom-economical strategy.
Recent advances have enabled the direct C-H sulfonylation of pyridine rings. One such method involves activating the pyridine with triflic anhydride (B1165640) (Tf₂O), followed by the addition of a sulfinic acid salt mediated by a base like N-methylpiperidine. chemrxiv.org This process allows for the regioselective introduction of a sulfonyl group at the C4 position. chemrxiv.org While this specific example targets the C4 position, modifications to directing groups or reaction conditions could potentially alter this selectivity.
An alternative electrochemical approach allows for the meta-sulfonylation of pyridines using nucleophilic sulfinates. nih.gov This method proceeds through a redox-neutral dearomatization-rearomatization sequence, offering exclusive regiocontrol and compatibility with a wide range of functional groups. nih.gov The strategy relies on the temporary conversion of the pyridine into an electron-rich dearomatized intermediate, which then reacts with electrophiles. nih.gov
These direct functionalization methods offer streamlined access to sulfonylated pyridines, avoiding the need for pre-functionalized starting materials.
| Functionalization Method | Reagents | Key Features |
| Direct C-H Sulfonylation | Pyridine, Triflic Anhydride, Sulfinic acid salt, Base | One-pot protocol, high regioselectivity (C4) |
| Electrochemical meta-C-H Sulfonylation | Pyridine, Nucleophilic sulfinates | Redox-neutral, exclusive meta-regiocontrol |
Integrated Synthetic Routes to this compound
Integrated routes combine the ring formation and functionalization steps into more efficient sequences, either through one-pot procedures or planned sequential transformations.
One-Pot Synthetic Sequences
One-pot multicomponent reactions (MCRs) are exceptionally efficient for building molecular complexity rapidly. nih.gov They reduce waste and save time by avoiding the isolation of intermediates. nih.govias.ac.in The synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles can be achieved in a one-pot, three-component reaction of aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. researchgate.net Similarly, a convenient one-pot C-H alkenylation/electrocyclization/aromatization sequence has been developed to produce highly substituted pyridines from α,β-unsaturated imines and alkynes. nih.gov
These MCRs are advantageous due to their eco-friendliness, atom economy, and reduced reaction times, often leading to high yields of the desired pyridine scaffolds. nih.gov By choosing appropriate starting materials, it is possible to generate a dicyanopyridine derivative with a suitable functional group handle at the C-2 position, primed for conversion to the sulfonyl chloride in a subsequent step.
| One-Pot Strategy | Components | Conditions | Advantages |
| Three-Component Condensation | Aldehyde, Malononitrile, Ammonium Acetate | Nanomagnetic Catalyst, Solvent-free, 110 °C | High yields, easy workup, reusable catalyst. researchgate.net |
| Four-Component Reaction | Aldehyde, Ethyl Cyanoacetate, Acetophenone, Ammonium Acetate | Microwave irradiation, Ethanol | Excellent yields (82-94%), short reaction time (2-7 min). nih.gov |
| C-H Alkenylation/Electrocyclization/Aromatization | α,β-Unsaturated Imine, Alkyne | Rhodium catalyst, Toluene | No intermediary isolation, good to high overall yields. nih.gov |
Sequential Functionalization Strategies
A sequential strategy involves the deliberate, stepwise construction and modification of the molecule. A plausible and effective route to this compound begins with the synthesis of a suitable precursor, such as a 3-cyanopyridine-2(1H)-thione. These thiones can be synthesized through various cyclization reactions.
The critical step is the conversion of the thione or a related precursor to the target sulfonyl chloride. This is effectively accomplished through oxidative chlorination. osi.lv For instance, 3-cyanopyridine-2-sulfonyl chlorides have been successfully synthesized by the oxidative chlorination of the corresponding 3-cyanopyridine-2(1H)-thiones. osi.lv Another established method for generating a pyridine-2-sulfonyl chloride involves the reaction of 2-mercaptopyridine with sodium hypochlorite in concentrated sulfuric acid. This direct oxidation and chlorination provides the desired sulfonyl chloride in good yield.
This sequential approach allows for clear control over each transformation, ensuring the correct placement of the required functional groups to achieve the final target compound.
Reactivity and Mechanistic Investigations of 4,6 Dicyanopyridine 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center
The core reactivity of 4,6-Dicyanopyridine-2-sulfonyl chloride is expected to be dominated by nucleophilic substitution, where the chloride ion serves as a good leaving group. Pyridines containing leaving groups at the 2- and 4-positions are known to readily undergo substitution reactions via an addition-elimination mechanism. quimicaorganica.orgyoutube.comyoutube.com
Reactions with Amines to Form Sulfonamides
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common and traditional method for the synthesis of sulfonamides. researchgate.net It is anticipated that this compound would react readily with various amines to yield the corresponding N-substituted 4,6-dicyanopyridine-2-sulfonamides. This reactivity is consistent with studies on structurally similar compounds; for instance, 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride has been shown to react with amines in an aqueous medium to afford the corresponding sulfonamides. osi.lv
The general reaction is as follows:
Reaction of this compound with a primary amine (R-NH₂)
Table 1: Expected Sulfonamide Formation with Various Amines
| Amine Nucleophile | Product Class | Expected Product Structure |
| Primary Aliphatic Amine (e.g., Propylamine) | N-Alkyl-sulfonamide | 4,6-Dicyano-N-propylpyridine-2-sulfonamide |
| Secondary Aliphatic Amine (e.g., Diethylamine) | N,N-Dialkyl-sulfonamide | 4,6-Dicyano-N,N-diethylpyridine-2-sulfonamide |
| Primary Aryl Amine (e.g., Aniline) | N-Aryl-sulfonamide | 4,6-Dicyano-N-phenylpyridine-2-sulfonamide |
Specific kinetic studies on the aminolysis of this compound have not been reported in the surveyed literature. Generally, such investigations involve monitoring the reaction rate under pseudo-first-order conditions, with a large excess of the amine. koreascience.kr The rate of reaction would be expected to depend on the concentration of the amine, its nucleophilicity, and steric hindrance. The electron-withdrawing cyano groups on the pyridine (B92270) ring should significantly increase the rate of reaction compared to unsubstituted pyridine-2-sulfonyl chloride by enhancing the electrophilicity of the sulfur center.
While a definitive mechanistic study for this specific compound is unavailable, the formation of sulfonamides from sulfonyl chlorides is generally understood to proceed through a nucleophilic substitution pathway at the sulfur atom. Two primary mechanisms are considered:
A concerted SN2-type mechanism: The amine attacks the sulfur atom at the same time as the chloride ion departs, proceeding through a single transition state.
A stepwise addition-elimination (SAN) mechanism: The amine first attacks the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate (a sulfuranide species). nih.gov This is followed by the expulsion of the chloride leaving group in a second step to yield the final sulfonamide product. nih.gov
Given the high electrophilicity of the sulfur atom in this compound, the stepwise mechanism involving a discrete intermediate is highly plausible.
Reactions with Hydroxide (B78521) and Related Oxygen Nucleophiles
Sulfonyl chlorides readily undergo hydrolysis in the presence of water or hydroxide ions to produce the corresponding sulfonic acids. Therefore, this compound is expected to react with aqueous hydroxide to form 4,6-dicyanopyridine-2-sulfonic acid (or its corresponding sulfonate salt). This is a typical reaction for sulfonyl chlorides and represents a potential pathway for decomposition if the compound is exposed to moisture.
Reactions with Alcoholates and Phenolates to Form Sulfonates
The reaction of sulfonyl chlorides with alcohols or phenols, typically in the presence of a base to form the more nucleophilic alcoholate or phenolate, is a standard method for synthesizing sulfonate esters. nih.gov It is expected that this compound would react with various alcoholates and phenolates to yield the corresponding 4,6-dicyanopyridine-2-sulfonate esters.
Table 2: Expected Sulfonate Ester Formation
| Nucleophile | Product Class | Expected Product |
| Methoxide (CH₃O⁻) | Alkyl Sulfonate | Methyl 4,6-dicyanopyridine-2-sulfonate |
| Phenolate (C₆H₅O⁻) | Aryl Sulfonate | Phenyl 4,6-dicyanopyridine-2-sulfonate |
Reactions with Carbon Nucleophiles (e.g., Organometallics, Carbanions)
Sulfonyl chlorides can react with strong carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organocuprates) or carbanions, to form new carbon-sulfur bonds, yielding sulfones. nih.govyoutube.com For example, heteroaromatic sulfonyl chlorides have been shown to be effective partners in C-sulfonylation reactions. nih.gov The reaction of this compound with an organometallic reagent like methylmagnesium bromide would be expected to produce 4,6-dicyano-2-(methylsulfonyl)pyridine.
Table 3: Expected Sulfone Formation with Carbon Nucleophiles
| Carbon Nucleophile | Reagent Class | Product Class | Expected Product |
| Methylmagnesium bromide (CH₃MgBr) | Grignard Reagent | Alkyl Aryl Sulfone | 4,6-Dicyano-2-(methylsulfonyl)pyridine |
| Phenyllithium (C₆H₅Li) | Organolithium Reagent | Diaryl Sulfone | 4,6-Dicyano-2-(phenylsulfonyl)pyridine |
Cross-Coupling Reactions Involving the Sulfonyl Chloride Group
The sulfonyl chloride functional group of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity can be harnessed through both transition metal-catalyzed and radical-mediated pathways, enabling a diverse range of molecular architectures to be constructed from this pyridine-based scaffold.
Transition Metal-Catalyzed Cross-Couplings
Transition metal catalysis provides a powerful platform for the selective functionalization of the sulfonyl chloride group. Palladium-based systems are particularly prominent in mediating these transformations, which typically proceed via an oxidative addition step at the sulfur-chlorine bond, followed by subsequent coupling and catalyst regeneration.
A significant advancement in the use of sulfonyl chlorides as coupling partners is the development of desulfitative reactions. chemrevlett.comresearchgate.net In these processes, the sulfonyl chloride group serves as a source of an aryl or heteroaryl moiety, with the extrusion of sulfur dioxide (SO₂) being a key step. chemrevlett.com This approach circumvents the need for pre-functionalized organometallic reagents often required in traditional cross-coupling reactions. chemrevlett.com
The general mechanism for palladium-catalyzed desulfitative coupling is proposed to initiate with the oxidative addition of the sulfonyl chloride to a low-valent palladium(0) complex, forming a palladium(II) intermediate. chemrevlett.commit.edu This is followed by the extrusion of SO₂, generating an aryl-palladium(II) species. chemrevlett.com This species can then engage in various coupling pathways, such as with organostannanes in Stille-type reactions or with terminal alkynes in Sonogashira-type couplings, ultimately leading to the formation of a new carbon-carbon bond and regeneration of the palladium(0) catalyst. researchgate.netepfl.ch The reactivity of sulfonyl chlorides in these couplings is often greater than that of the corresponding aryl bromides or chlorides. researchgate.net
A proposed mechanistic pathway for the palladium-catalyzed desulfitative cross-coupling reaction is outlined below. chemrevlett.com
Proposed Catalytic Cycle for Desulfitative Coupling
| Step | Description |
|---|---|
| I | Oxidative addition of the heteroaryl sulfonyl chloride to a Pd(0) species to form a Pd(II) intermediate. |
| II | Extrusion of sulfur dioxide (SO₂) to generate an aryl-palladium(II) species. |
| III | Transmetalation with a suitable coupling partner (e.g., organostannane, organoboron compound). |
| IV | Reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. |
This table provides a generalized mechanistic pathway for palladium-catalyzed desulfitative coupling reactions.
Research has demonstrated that aryl sulfonyl chlorides bearing electron-withdrawing groups tend to provide higher yields in these coupling reactions compared to their electron-rich counterparts. chemrevlett.com This strategy has been successfully applied to the arylation of various C-H bonds in heteroarenes like pyrroles, furans, and thiophenes. chemrevlett.com
In contrast to desulfitative couplings where the SO₂ moiety is lost, sulfonylation reactions retain the sulfonyl group, incorporating it into the final product. These reactions allow for the direct formation of sulfones, which are important structural motifs in medicinal chemistry and materials science. dntb.gov.ua Transition metals, particularly palladium, can catalyze the addition of the sulfonyl group from sulfonyl chlorides across unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. researchgate.netrsc.org
The mechanism of these reactions generally involves the oxidative addition of the sulfonyl chloride to the metal center, followed by migratory insertion of the alkene or alkyne into the metal-sulfonyl bond. The resulting intermediate can then undergo further transformations, such as β-hydride elimination or reductive elimination, to yield the final sulfonylated product. researchgate.net The specific outcome of the reaction is highly dependent on the catalyst system, substrate, and reaction conditions employed.
Palladium-catalyzed methods have been developed for the synthesis of sulfonyl fluorides from aryl bromides, which proceeds through an initial sulfonylation using an SO₂ source, followed by treatment with an electrophilic fluorine source. rsc.org This highlights the utility of palladium catalysis in constructing complex sulfonyl-containing molecules.
Radical-Mediated Transformations
Radical pathways offer an alternative and complementary approach to functionalizing the sulfonyl chloride group. These reactions are typically initiated by light, heat, or a radical initiator, leading to the homolytic cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical. This highly reactive intermediate can then participate in a variety of transformations.
The radical-mediated addition of a sulfonyl group and a hydrogen atom across an unsaturated bond is known as hydrosulfonylation. semanticscholar.orgresearchgate.net This reaction provides a direct route to sulfones from alkenes and alkynes. nih.govnih.gov Recent advancements have utilized visible-light photoredox catalysis to generate sulfonyl radicals from sulfonyl chlorides under mild conditions. researchgate.netnih.gov
In a typical photoredox-catalyzed hydrosulfonylation, a photocatalyst, upon irradiation with visible light, becomes excited and can engage in a single-electron transfer (SET) with the sulfonyl chloride. nih.gov This SET process leads to the formation of a sulfonyl radical and a chloride anion. nih.gov The sulfonyl radical then adds to the alkene or alkyne, generating a carbon-centered radical intermediate. researchgate.net This intermediate subsequently abstracts a hydrogen atom from a suitable hydrogen atom donor to afford the final hydrosulfonylated product and propagate the radical chain. researchgate.netnih.gov Tris(trimethylsilyl)silane has been identified as an effective hydrogen atom donor for these transformations. semanticscholar.orgnih.gov
This method is characterized by its operational simplicity, scalability, and broad functional group tolerance, making it a valuable tool for late-stage functionalization in drug discovery. researchgate.netnih.gov
Key Steps in Photocatalytic Hydrosulfonylation
| Step | Description |
|---|---|
| Initiation | The photocatalyst is excited by visible light. |
| Radical Generation | The excited photocatalyst reduces the sulfonyl chloride via single-electron transfer to form a sulfonyl radical. nih.gov |
| Radical Addition | The sulfonyl radical adds to the unsaturated substrate (alkene or alkyne), forming a carbon-centered radical. researchgate.net |
| Hydrogen Atom Transfer | The carbon-centered radical abstracts a hydrogen atom from a hydrogen atom donor to yield the sulfone product. nih.gov |
| Catalyst Regeneration | The photocatalyst is regenerated to complete the catalytic cycle. |
This table outlines the fundamental steps in the visible-light-mediated photoredox-catalyzed hydrosulfonylation of unsaturated systems.
Radical-mediated decarboxylative couplings represent a powerful strategy for forming new bonds by utilizing readily available carboxylic acids as radical precursors. organic-chemistry.orgnih.gov While a direct oxidative decarboxylative halosulfonylation using this compound has not been extensively detailed, the principles of such a transformation can be inferred from related silver-catalyzed decarboxylative reactions. organic-chemistry.orgorganic-chemistry.orgnih.gov
In a hypothetical oxidative decarboxylative halosulfonylation, a silver(I) catalyst could be oxidized to a higher oxidation state, such as silver(II), by an oxidant like potassium persulfate (K₂S₂O₈). organic-chemistry.org This potent oxidant could then abstract an electron from the carboxylate of an aliphatic carboxylic acid, leading to decarboxylation and the formation of an alkyl radical. organic-chemistry.org This alkyl radical could then be trapped by this compound. The reaction could proceed via two possible pathways: either the alkyl radical adds to the sulfonyl group, followed by elimination of the chlorine atom, or a halogen atom transfer from the sulfonyl chloride to the alkyl radical occurs. This would result in the formation of a new carbon-sulfur bond and an alkyl halide, respectively. The feasibility and outcome of such a reaction would depend on the specific reaction conditions and the relative rates of the competing radical processes.
These silver-catalyzed decarboxylative methods are known for their mild conditions and tolerance of various functional groups. organic-chemistry.orgorganic-chemistry.org
Reactivity of the Dicyanopyridine Core in the Presence of the Sulfonyl Chloride
To accurately describe the reactivity of the dicyanopyridine core, specific studies on this compound would be necessary. This would involve investigating how the two strongly electron-withdrawing nitrile groups and the sulfonyl chloride group at the 2-position collectively influence the pyridine ring's susceptibility to nucleophilic or electrophilic attack.
Influence of the Sulfonyl Chloride on Ring Functionalization
Information in this subsection would require experimental studies subjecting this compound to various ring functionalization reactions, such as nucleophilic aromatic substitution. The powerful electron-withdrawing nature of both the sulfonyl chloride and the two nitrile groups is expected to highly activate the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to the activating groups. However, without specific experimental results, any discussion on regioselectivity, reaction conditions, and yields would be purely speculative.
Reactivity of Nitrile Groups under Various Conditions
A detailed analysis of the nitrile groups' reactivity would necessitate studies on their behavior under acidic, basic, and reductive conditions in the context of this specific molecule. Key investigations would include hydrolysis of the nitriles to amides or carboxylic acids, their reduction to amines, or their participation in cycloaddition reactions. The electronic environment created by the sulfonyl chloride and the pyridine ring would likely modulate the typical reactivity of the nitrile moieties, but no specific data is available. A related compound, 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride, has been noted for its instability, suggesting that the combination of these functional groups can lead to complex chemical behavior. osi.lv
Mechanistic Elucidation Studies
Mechanistic studies are fundamental to understanding reaction pathways, but no such studies have been published for this compound.
Computational Investigations of Reaction Pathways
Computational studies, such as those using Density Functional Theory (DFT), would be essential for mapping reaction energy profiles, determining transition state structures, and predicting the regioselectivity of reactions. These theoretical investigations provide insights that are complementary to experimental work. A search for computational models or reaction pathway simulations for this compound yielded no specific results.
Experimental Probes for Reaction Intermediates
The identification of reaction intermediates is crucial for confirming proposed mechanisms. This would involve techniques like spectroscopy (NMR, IR) under reaction conditions or trapping experiments designed to capture transient species. For instance, in reactions with nucleophiles, the formation of Meisenheimer complexes or other intermediates could be investigated. No such experimental probing has been documented for this compound. General mechanistic work on pyridine-catalyzed reactions of sulfonyl chlorides suggests the formation of sulfonylpyridinium intermediates, but this has not been confirmed for this specific, highly substituted derivative. rsc.org
Kinetic and Stereochemical Analysis of Transformations
Kinetic studies are required to determine rate laws, activation parameters, and the influence of reactant concentrations on the speed of reactions involving this compound. rsc.orgallresearchjournal.com This data provides quantitative insight into the reaction mechanism. Stereochemical analysis would be relevant if the compound were to react at a prochiral center or with a chiral reagent. The scientific literature lacks any kinetic or stereochemical data specific to transformations of this compound.
Advanced Characterization Techniques for Structural Elucidation of 4,6 Dicyanopyridine 2 Sulfonyl Chloride and Its Derivatives
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic techniques are indispensable for probing the molecular structure of a compound in various states. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and molecular weight can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of other NMR-active nuclei within a molecule. For 4,6-dicyanopyridine-2-sulfonyl chloride, ¹H, ¹³C, and ¹⁵N NMR would be particularly informative.
¹H NMR: The proton NMR spectrum of the pyridine (B92270) ring is expected to show two distinct signals in the aromatic region. Due to the electron-withdrawing nature of the two cyano groups and the sulfonyl chloride group, these protons would be significantly deshielded, appearing at a downfield chemical shift. The proton at the 3-position and the proton at the 5-position would likely appear as distinct signals, with their coupling providing connectivity information.
¹³C NMR: The ¹³C NMR spectrum would reveal all the carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region, with the carbons bearing the cyano and sulfonyl chloride groups exhibiting characteristic chemical shifts. The two cyano carbons would also produce distinct signals in a region typical for nitriles. DFT calculations have been shown to be a valuable tool in accurately predicting ¹³C NMR chemical shifts for complex molecules, which can aid in the assignment of experimental spectra. d-nb.info
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹H (H3) | ~8.5 - 9.0 | d | Downfield shift due to adjacent electron-withdrawing groups. |
| ¹H (H5) | ~8.3 - 8.8 | d | Slightly upfield compared to H3. |
| ¹³C (C2) | ~150 - 155 | s | Carbon attached to the sulfonyl chloride group. |
| ¹³C (C3) | ~125 - 130 | d | CH carbon. |
| ¹³C (C4) | ~115 - 120 | s | Carbon attached to a cyano group. |
| ¹³C (C5) | ~123 - 128 | d | CH carbon. |
| ¹³C (C6) | ~114 - 119 | s | Carbon attached to a cyano group. |
| ¹³C (CN) | ~115 - 120 | s | Two signals expected for the two cyano groups. |
| ¹⁵N (Pyridine) | -50 to -100 | - | Relative to CH₃NO₂. Shift influenced by substituents. |
| ¹⁵N (CN) | -130 to -140 | - | Relative to CH₃NO₂. Two signals may be observed. |
Note: The predicted chemical shifts are estimates based on data from analogous compounds and general principles of NMR spectroscopy.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional moieties.
The presence of the two cyano (C≡N) groups would be confirmed by a sharp, medium-intensity absorption band in the region of 2240-2220 cm⁻¹. The sulfonyl chloride (S=O) group would give rise to two strong absorption bands due to symmetric and asymmetric stretching vibrations, typically appearing around 1375-1350 cm⁻¹ and 1185-1165 cm⁻¹, respectively. acdlabs.com The vibrations of the pyridine ring would result in several bands in the fingerprint region (1600-1400 cm⁻¹).
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C≡N (Cyano) | 2240 - 2220 | Medium, Sharp |
| S=O (Sulfonyl Chloride, Asymmetric Stretch) | 1375 - 1350 | Strong |
| S=O (Sulfonyl Chloride, Symmetric Stretch) | 1185 - 1165 | Strong |
| C=N, C=C (Pyridine Ring) | 1600 - 1400 | Medium to Weak |
| S-Cl | Below 700 | Medium |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) could be employed.
The molecular ion peak (M⁺) would provide the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition. The fragmentation of aromatic sulfonamides often involves the loss of SO₂ (64 Da). nih.gov A common fragmentation pathway for sulfonyl chlorides is the loss of the chlorine atom, followed by the loss of sulfur dioxide. researchgate.net The fragmentation of this compound would likely involve the initial loss of a chlorine radical (Cl•) or sulfur dioxide (SO₂). Subsequent fragmentation of the pyridine ring would also be expected.
Predicted Fragmentation Pattern for this compound
| m/z | Proposed Fragment | Notes |
|---|---|---|
| [M]⁺ | C₇H₂ClN₄O₂S⁺ | Molecular Ion |
| [M-Cl]⁺ | C₇H₂N₄O₂S⁺ | Loss of a chlorine radical. |
| [M-SO₂]⁺ | C₇H₂ClN₄⁺ | Loss of sulfur dioxide. |
| [M-SO₂Cl]⁺ | C₇H₂N₄⁺ | Loss of the sulfonyl chloride group. |
| [C₅H₂N₃]⁺ | Dicyanopyridyl cation | Further fragmentation of the ring. |
Chromatographic and Separation Techniques for Purity and Analysis
Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods employed for such purposes.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation. helixchrom.com A UV detector would be effective for detection due to the aromatic nature of the pyridine ring. HPLC methods are widely used for the analysis of various pyridine derivatives. thermofisher.comresearchgate.net Sulfonyl chlorides can also be used as derivatizing agents to improve the detection of other compounds in HPLC. sigmaaldrich.com
Gas Chromatography (GC): GC could also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. A polar capillary column would likely be required for good separation. However, due to the reactive nature of the sulfonyl chloride group, derivatization might be necessary to avoid degradation in the injector or on the column.
These chromatographic techniques are crucial for ensuring the purity of the compound before its use in further studies or applications, and for monitoring the progress of reactions involving this molecule.
Computational Chemistry and Molecular Modeling of 4,6 Dicyanopyridine 2 Sulfonyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For 4,6-Dicyanopyridine-2-sulfonyl chloride, such calculations are crucial for characterizing the effects of its potent electron-withdrawing substituents on the pyridine (B92270) ring.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance of accuracy and computational efficiency, making it ideal for studying molecules of this size.
A DFT analysis of this compound would reveal a molecule characterized by significant electronic polarization. The pyridine ring is substituted with three powerful electron-withdrawing groups: two cyano (-CN) groups at positions 4 and 6, and a sulfonyl chloride (-SO2Cl) group at position 2. These groups synergistically pull electron density away from the aromatic ring, making it exceptionally electron-deficient.
Calculations of the Molecular Electrostatic Potential (MEP) surface would visualize this charge distribution. The MEP map would be expected to show intense negative potential (typically colored red) around the electronegative nitrogen atoms of the cyano groups and the oxygen atoms of the sulfonyl chloride moiety. Conversely, a strong positive potential (blue) would be anticipated over the sulfur atom and the hydrogen atoms on the pyridine ring, highlighting these areas as susceptible to nucleophilic attack.
| Calculated Property | Predicted Value | Interpretation |
| Dipole Moment | High | Indicates significant charge separation and high polarity. |
| Atomic Charges (Sulfur) | Highly Positive | Confirms the electrophilic nature of the sulfur center. |
| Atomic Charges (Ring C) | Positive | Shows the electron-deficient character of the pyridine ring. |
| Atomic Charges (O, N) | Negative | Identifies centers of high electron density. |
This interactive table summarizes the expected outcomes from a DFT analysis on the electronic properties of this compound.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and localization of these orbitals are key indicators of a molecule's electrophilic and nucleophilic character. wuxiapptec.com
For this compound, the strong electron-withdrawing nature of the substituents would drastically lower the energies of both the HOMO and LUMO. A very low-lying LUMO is a hallmark of a strong electrophile. The LUMO would likely be distributed across the π-system of the pyridine ring and the sulfur atom of the sulfonyl chloride group, indicating that these are the most probable sites for attack by a nucleophile. The HOMO, representing the most available electrons, would likely have significant contributions from the lone pairs on the oxygen and chlorine atoms.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. A small energy gap generally correlates with high reactivity and lower kinetic stability. Given its electronic structure, this compound is predicted to have a relatively small HOMO-LUMO gap.
| Orbital | Predicted Energy (eV) | Localization | Implication |
| LUMO | Very Low | Pyridine Ring, Sulfur Atom | Strong electrophilicity; susceptible to nucleophilic attack. |
| HOMO | Low | Oxygen, Chlorine, Ring N | Weak nucleophilicity; lone pair donation sites. |
| ΔE (gap) | Small | - | High reactivity, lower kinetic stability. |
This interactive table outlines the predicted FMO properties and their implications for the reactivity of this compound.
Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding, charge distribution, and intramolecular delocalization effects. It transforms the calculated wave function into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.
An NBO analysis would quantify the charge distribution predicted by DFT, assigning specific numerical charges to each atom. It would confirm a significant positive charge on the sulfur atom and pyridine carbons, with negative charges on the oxygen, chlorine, and nitrogen atoms. Furthermore, NBO analysis reveals stabilizing intramolecular interactions through second-order perturbation theory. For this compound, strong hyperconjugative interactions would be expected. These would involve the delocalization of electron density from the lone pairs of the oxygen atoms (donor orbitals) into the antibonding orbitals (acceptor orbitals) of the adjacent S-C and S-Cl bonds. These delocalizations contribute significantly to the stability of the sulfonyl group and the molecule as a whole.
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
| LP (O) | σ* (S-Cl) | High | Hyperconjugation |
| LP (O) | σ* (S-C) | High | Hyperconjugation |
| LP (Cl) | σ* (S-O) | Moderate | Hyperconjugation |
| π (C=C) | π* (C≡N) | Moderate | π-delocalization |
This interactive table shows predicted key donor-acceptor interactions and their stabilization energies (E(2)) from an NBO analysis.
Quantum chemical calculations are routinely used to predict spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. DFT methods can accurately forecast vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.
For this compound, the calculated IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, the C≡N stretching of the cyano groups, and various vibrations associated with the pyridine ring. The calculated ¹H NMR spectrum would predict the chemical shifts for the two protons on the pyridine ring. Due to the powerful deshielding effect of the three electron-withdrawing groups, these protons are expected to resonate at a significantly downfield position (high ppm value).
| Spectroscopic Data | Functional Group | Predicted Value |
| IR Frequency | S=O stretch (asymm.) | ~1380-1410 cm⁻¹ |
| IR Frequency | S=O stretch (symm.) | ~1180-1200 cm⁻¹ |
| IR Frequency | C≡N stretch | ~2230-2250 cm⁻¹ |
| ¹H NMR Shift | Pyridine-H | > 8.5 ppm |
This interactive table presents the predicted spectroscopic parameters for this compound based on DFT calculations.
Mechanistic Pathway Modeling and Transition State Analysis
Computational modeling is an indispensable tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition states, and calculate activation energy barriers, which provides a deep understanding of reaction kinetics and pathways.
A primary reaction pathway for this compound is nucleophilic substitution at the tetracoordinate sulfur atom. mdpi.com Reactions with nucleophiles such as water, alcohols, or amines would proceed to displace the chloride ion. magtech.com.cn Computational modeling of this process, for instance with an amine, would likely show a concerted Sₙ2-type mechanism. cdnsciencepub.comnih.gov The calculations would aim to locate the transition state structure, which is anticipated to have a trigonal bipyramidal geometry around the sulfur atom. cdnsciencepub.comcdnsciencepub.com In this transition state, the incoming nucleophile and the leaving chloride ion would occupy the axial positions.
Applications of 4,6 Dicyanopyridine 2 Sulfonyl Chloride in Advanced Organic Synthesis
Role in Catalysis and Reagent Design
The utility of sulfonyl chlorides as versatile reagents in organic synthesis is well-established. nih.gov They serve as powerful electrophiles for the formation of sulfonamides, sulfonates, and other sulfur-containing functional groups. nih.govcbijournal.com The pyridine (B92270) core, a ubiquitous scaffold in medicinal chemistry and materials science, often imparts unique electronic and coordinating properties to the molecules in which it is found. nih.gov However, specific applications of 4,6-Dicyanopyridine-2-sulfonyl chloride in catalytic processes have not been documented.
Precursor for Sulfonyl Chloride Reagents in Catalytic Cycles
There is no available research demonstrating the use of this compound as a precursor for generating other sulfonyl chloride reagents within a catalytic cycle. In principle, a sulfonyl chloride can be involved in catalytic processes, often by activating a substrate for subsequent transformation. For instance, in some reactions, a sulfonyl chloride might react with a pyridine derivative in the presence of a catalyst to form an intermediate that facilitates a desired chemical conversion. nih.gov A plausible, though currently hypothetical, catalytic cycle could involve the reaction of this compound with a nucleophile, followed by a catalytically-mediated elimination or rearrangement to regenerate a related catalytic species. However, no such cycle involving this specific compound has been reported.
Design of Ligands or Catalysts Derived from the Dicyanopyridine Core
The dicyanopyridine framework is a known structural motif in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen atoms of the nitrile groups can act as coordination sites for metal centers, making dicyanopyridine derivatives potential candidates for ligand design. The synthesis of tetradentate and tridentate ligands based on 2,6-disubstituted pyridines for use in catalysis has been described. researchgate.net
Theoretically, this compound could be chemically modified to create novel ligands. The sulfonyl chloride group is highly reactive towards nucleophiles like amines or alcohols. This reactivity could be exploited to attach the dicyanopyridine core to other molecular fragments, thereby assembling a more complex ligand architecture. For example, reacting the sulfonyl chloride with a bifunctional amine could yield a bidentate or tridentate ligand. Despite this potential, there are no published studies describing the design, synthesis, or application of ligands or catalysts derived specifically from this compound.
Future Research Directions and Perspectives
Exploration of Novel Reaction Pathways and Catalytic Systems for Synthesis
The synthesis of sulfonyl chlorides has traditionally relied on robust methods, but the future lies in developing more elegant and efficient catalytic pathways. For a specialized molecule like 4,6-Dicyanopyridine-2-sulfonyl chloride, research is anticipated to pivot towards modern synthetic strategies that offer higher selectivity and functional group tolerance.
Future synthetic explorations could involve:
Photocatalytic Methods : Visible-light photocatalysis is emerging as a powerful tool in organic synthesis. nih.gov The use of heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), offers a sustainable alternative to classical methods like the Meerwein reaction for generating sulfonyl chlorides from diazonium salts. nih.govacs.org This approach could be adapted for the synthesis of this compound from a corresponding 2-amino-4,6-dicyanopyridine precursor, operating under mild, room-temperature conditions. acs.org
Palladium-Catalyzed Chlorosulfonylation : Transition-metal catalysis provides another sophisticated route. Methods involving the palladium-catalyzed chlorosulfonylation of arylboronic acids have been developed and could be applied to pyridine-based substrates. nih.gov This pathway is notable for its mild conditions and broad functional group tolerance, which would be advantageous for a multifunctional compound like this compound. nih.gov
Advanced Sandmeyer-Type Reactions : The Sandmeyer reaction, a staple for converting anilines to various functional groups via diazonium salts, continues to be refined. acs.org Future research could optimize this process for pyridine-containing amines, potentially using novel catalysts to improve yields and minimize byproducts, offering a direct route from readily available precursors. africacommons.net
| Synthetic Approach | Potential Precursor | Key Advantages |
| Heterogeneous Photocatalysis | 2-Amino-4,6-dicyanopyridine | Sustainable, metal-free, mild conditions, high functional group tolerance. nih.govacs.org |
| Palladium-Catalyzed Coupling | 4,6-Dicyanopyridine-2-boronic acid | Mild reaction conditions, broad substrate scope. nih.gov |
| Advanced Sandmeyer Reaction | 2-Amino-4,6-dicyanopyridine | Utilizes well-established chemistry with potential for modern catalytic improvement. acs.orgafricacommons.net |
Development of Green Chemistry Approaches for this compound Production and Transformation
A significant push in modern chemical manufacturing is the adoption of green chemistry principles to reduce environmental impact. Traditional sulfonyl chloride syntheses often employ harsh reagents like chlorosulfonic acid or phosphorus oxychloride, generating significant hazardous waste. nih.govmdpi.com
Future green approaches could include:
Aqueous-Based Oxidative Chlorination : The use of water as a solvent is a cornerstone of green chemistry. rsc.org Methods employing oxidizing agents like oxone in combination with a chloride source (e.g., KCl) in water provide an efficient and environmentally friendly route to sulfonyl chlorides from thiols or disulfides. rsc.org This could be a viable pathway starting from 4,6-dicyano-2-mercaptopyridine.
Safer Chlorinating Agents : Replacing hazardous reagents is a key goal. N-Chlorosuccinimide (NCS) has been demonstrated as a milder and safer chlorinating agent for the synthesis of sulfonyl chlorides from S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net This method is operationally simple and allows for the sustainable recycling of the succinimide byproduct. organic-chemistry.org
Catalytic Diazotization-Sulfonylation : A patented green synthesis for 3-pyridinesulfonyl chloride involves a diazotization-substitution reaction sequence that avoids acylating agents like phosphorus oxychloride, operates under mild conditions, and significantly reduces reaction time and production costs. Adapting such a process would represent a significant step towards sustainable production.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers substantial advantages over traditional batch processing, particularly for reactions that are highly exothermic or use hazardous reagents, as is common in sulfonyl chloride synthesis. rsc.org The precise control over reaction parameters, improved heat transfer, and enhanced safety make it an ideal platform for producing and utilizing this compound.
Key areas for development include:
Automated Continuous Manufacturing : Systems using continuous stirred-tank reactors (CSTRs) coupled with automated process controls can enable the safe, scalable production of aryl sulfonyl chlorides. mdpi.comresearchgate.net Implementing such a system would allow for consistent quality and high spacetime yield, addressing the challenges of handling corrosive reagents like chlorosulfonic acid. mdpi.com
Enhanced Safety and Control : The small reactor volumes and short residence times in continuous flow setups can circumvent thermal runaway, a significant risk in batch chlorosulfonylation reactions. rsc.org This exquisite control over the reaction environment leads to improved product quality and safety. rsc.org
Telescoped Reactions : Flow chemistry facilitates the "telescoping" of multi-step syntheses, where the output of one reactor flows directly into the next. researchgate.net A flow process could be designed for the synthesis of the sulfonyl chloride followed by its immediate in-situ reaction with a nucleophile (e.g., an amine to form a sulfonamide), minimizing the isolation of the reactive intermediate.
Advanced Computational Design of Derivatives with Tunable Reactivity
Computational chemistry is an indispensable tool for modern molecular design. By predicting molecular properties and reaction outcomes, it can accelerate the discovery of new molecules with tailored functions.
Future computational work could focus on:
Reactivity Prediction : The two cyano groups on the pyridine (B92270) ring are expected to significantly influence the electrophilicity of the sulfonyl chloride group. Density Functional Theory (DFT) and other computational methods can be used to calculate electronic properties and predict the reactivity of this compound with various nucleophiles. researchgate.net This allows for the in silico design of reactions and the prediction of regioselectivity.
Virtual Screening for Drug Discovery : Sulfonamides, the primary derivatives of sulfonyl chlorides, are a cornerstone of medicinal chemistry. researchgate.net Molecular docking studies can be used to design and screen virtual libraries of sulfonamides derived from this compound against biological targets like enzymes or receptors. researchgate.netnih.gov This approach can identify promising candidates for synthesis and biological evaluation, streamlining the drug discovery process. nih.gov
Designing Covalent Probes : Sulfonyl chlorides can act as covalent inhibitors by reacting with nucleophilic residues in proteins. enamine.net Computational design can be employed to tune the reactivity of the sulfonyl chloride group to achieve selective targeting of specific amino acid residues, leading to the development of highly specific chemical probes or therapeutic agents.
Synergistic Applications in Multi-Disciplinary Fields (e.g., Materials Science, Chemoinformatics)
The unique electronic and structural features of this compound make it a promising candidate for applications beyond traditional organic synthesis, particularly in materials science and chemoinformatics.
Materials Science : The electron-deficient dicyanopyridine core is a known motif in materials for optoelectronics. For instance, 3,5-dicyanopyridine derivatives have been synthesized as electron-transporting semiconductors for use in Organic Light-Emitting Diodes (OLEDs). rsc.org The 4,6-dicyanopyridine scaffold could be incorporated into novel polymers or small molecules for similar applications, with the sulfonyl group serving as a handle for further functionalization or polymerization. The high degree of functionalization also suggests potential use in creating advanced, durable fluorinated polymers, similar to how perfluoropyridine is used. mdpi.com
Chemoinformatics : As a highly reactive and versatile building block, this compound is an ideal starting point for the creation of large, diverse compound libraries for high-throughput screening. enamine.net Chemoinformatics platforms are essential for managing the vast datasets generated from these libraries, correlating structural features with biological activity, and building predictive models to guide the synthesis of next-generation compounds. The pyridine scaffold itself is a privileged structure in medicinal chemistry, and chemoinformatic analysis of large databases of pyridine derivatives helps identify trends and design principles for new drugs. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 4,6-Dicyanopyridine-2-sulfonyl chloride?
- Methodological Answer : Employ a combination of 2D NMR spectroscopy (e.g., HSQC, HMBC) and high-resolution mass spectrometry (HRMS) . For NMR, use deuterated dimethylsulfoxide (DMSO-d6) as a solvent due to its high boiling point and compatibility with sulfonyl chloride derivatives, minimizing hydrolysis during analysis . Quantitative analysis can be enhanced using reference compounds with similar polarity and stability to calibrate response factors .
Q. What precautions are critical for handling and storing this compound in laboratory settings?
- Methodological Answer : Store the compound in a desiccated environment under inert gas (argon/nitrogen) to prevent moisture-induced hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for reactions, and monitor reaction progress via TLC with UV-active detection due to the compound’s aromatic cyanide groups. Safety protocols should align with sulfonyl chloride handling standards, including PPE and fume hood use .
Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Conduct solvent screening (e.g., DMF, acetonitrile) to balance reactivity and stability. Use a molar ratio of 1:1.2 (sulfonyl chloride: nucleophile) to minimize side reactions. Monitor pH in aqueous conditions (pH 7–8) to avoid premature hydrolysis. For temperature-sensitive reactions, employ controlled cooling (0–5°C) and inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound with primary vs. secondary amines?
- Methodological Answer : Perform kinetic studies under standardized conditions (solvent, temperature, concentration). Use stopped-flow IR or in-situ NMR to track intermediate formation. For example, secondary amines may exhibit steric hindrance, requiring longer reaction times or catalysts like DMAP. Compare activation energies via Arrhenius plots to explain discrepancies in reactivity .
Q. What strategies mitigate decomposition pathways during the synthesis of this compound-based polymers?
- Methodological Answer : Introduce radical inhibitors (e.g., TEMPO) to suppress side reactions during polymerization. Optimize monomer feed ratios to reduce unreacted sulfonyl chloride residues. Characterize thermal stability via TGA-DSC to identify decomposition thresholds (e.g., >150°C) and adjust processing temperatures accordingly .
Q. How can computational modeling aid in predicting the regioselectivity of this compound in electrophilic substitutions?
- Methodological Answer : Use density functional theory (DFT) to calculate electrophilic Fukui indices at pyridine ring positions. Validate predictions experimentally via competitive reactions with substituted benzenes. Compare computational vs. empirical regioselectivity ratios (e.g., para vs. meta substitution) to refine models .
Q. What experimental designs are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Prepare sulfonamide derivatives via amine coupling and assess inhibitory effects using enzyme activity assays (e.g., fluorometric detection). Control for non-specific binding using competitive inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
